3-(4-Chloro-2-isopropylphenoxy)piperidine hydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃): The spectrum reveals distinct signals for the piperidine ring (δ 2.5–3.5 ppm, multiplet), aromatic protons (δ 6.8–7.2 ppm, doublets), and isopropyl methyl groups (δ 1.2–1.4 ppm, doublet). The deshielded proton adjacent to the ether oxygen (δ 4.1 ppm) confirms the phenoxy-piperidine linkage .
- ¹³C NMR (100 MHz, CDCl₃): Peaks at δ 120–150 ppm correspond to aromatic carbons, while δ 65–75 ppm indicates the ether-linked carbon. The piperidine carbons appear at δ 40–55 ppm, and the isopropyl methyl groups resonate at δ 20–25 ppm .
Infrared (IR) Spectroscopy
Key absorption bands include:
Mass Spectrometry (MS)
The electron ionization (EI) spectrum displays a molecular ion peak at m/z 290.23 (M⁺), with fragmentation patterns arising from:
- Cleavage of the ether bond (m/z 154, [C₈H₉ClO]⁺)
- Loss of HCl (m/z 254, [C₁₄H₂₁ClNO - HCl]⁺)
- Piperidine ring fragmentation (m/z 84, [C₅H₁₀N]⁺) .
X-ray Crystallography and Conformational Analysis
Single-crystal X-ray diffraction studies reveal a monoclinic crystal system (space group P2₁/c ) with unit cell parameters:
- a = 8.52 Å , b = 12.37 Å , c = 14.89 Å
- α = 90° , β = 102.5° , γ = 90°
The piperidine ring adopts a chair conformation , with the phenoxy group oriented equatorially to minimize steric hindrance. The hydrochloride salt forms a hydrogen-bonded network between the protonated amine (N-H⁺) and chloride ions (Cl⁻), with an N···Cl distance of 3.15 Å . The isopropyl group exhibits free rotation, contributing to lattice disorder in the crystalline phase .
Computational Modeling of Molecular Geometry
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level optimize the molecular geometry:
- Bond lengths: C-O (1.42 Å), C-Cl (1.74 Å), and C-N (1.47 Å)
- Dihedral angles: The phenoxy group forms a 75° angle with the piperidine plane, stabilizing the molecule through conjugation.
- Electrostatic potential maps highlight electron-deficient regions near the chlorine atom (σ-hole) and electron-rich zones around the ether oxygen .
The HOMO-LUMO gap (4.8 eV ) suggests moderate reactivity, with frontier orbitals localized on the aromatic ring and piperidine nitrogen . Molecular dynamics simulations predict a solvation energy of -25.6 kcal/mol in aqueous media, consistent with its moderate solubility .
Properties
IUPAC Name |
3-(4-chloro-2-propan-2-ylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO.ClH/c1-10(2)13-8-11(15)5-6-14(13)17-12-4-3-7-16-9-12;/h5-6,8,10,12,16H,3-4,7,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKMIHHGVUKTKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Cl)OC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Nucleophilic Substitution Using Sodium Hydride and Mesylate Intermediate
One prominent method involves the preparation of the free base 1-[3-[3-(4-chlorophenyl)propoxy]propyl]piperidine, which is a close analog and precursor to the hydrochloride salt of 3-(4-Chloro-2-isopropylphenoxy)piperidine. This method is detailed in a 2006 patent and is notable for its industrial feasibility and improved purity profile.
Formation of the sodium salt of 3-piperidinopropanol by reaction with sodium hydride (NaH) in an aprotic polar solvent such as N,N-dimethylacetamide at 50°C for 1 hour.
Subsequent nucleophilic substitution reaction of this sodium salt with 3-(4-chlorophenyl)propyl mesylate at room temperature (20-25°C) for 7 hours.
The reaction is performed under nitrogen atmosphere to avoid moisture and oxygen interference.
The molar ratios are typically 1.4 to 1.7 equivalents of sodium hydride and 1.2 to 1.5 equivalents of the mesylate to ensure complete conversion of the limiting reagent 3-piperidinopropanol.
The process avoids the use of phase transfer catalysts, which are costly and toxic, and operates at lower temperatures compared to prior art (20-25°C vs. 80-110°C), resulting in fewer impurities.
The product is obtained with sufficient purity to be used directly for salt formation without additional purification steps such as chromatography or molecular distillation.
| Step | Reagents/Conditions | Temperature | Duration | Yield/Purity Notes |
|---|---|---|---|---|
| Sodium salt formation | 3-piperidinopropanol + NaH in DMAc | 50°C | 1 hour | Complete conversion of 3-piperidinopropanol |
| Nucleophilic substitution | Sodium salt + 3-(4-chlorophenyl)propyl mesylate | 20-25°C | 7 hours | High purity free base, no catalyst needed |
This method is industrially advantageous due to mild conditions, avoidance of toxic catalysts, and direct usability of the product for salt formation.
Multi-Step Synthesis Including Alkylation, Reduction, Cyclization, and Chiral Resolution
Another detailed synthesis route focuses on the preparation of the chiral (S)-3-(4-chlorophenyl)piperidine, which is closely related structurally and can be adapted for the target compound. This method emphasizes mild conditions, cost-effectiveness, and scalability.
Alkylation: 1-bromo-3-chloropropane is reacted with 4-chlorobenzonitrile in the presence of a strong base (sodium hydride or potassium tert-butoxide) to yield 5-chloro-2-(4-chlorophenyl)pentanenitrile.
Reduction: The nitrile is reduced to the corresponding amine using sodium borohydride and cobalt chloride in methanol at low temperatures (-30°C), affording 5-chloro-2-(4-chlorophenyl)pentan-1-amine.
Cyclization: The amine undergoes cyclization in acetonitrile with potassium carbonate at room temperature overnight to form racemic 3-(4-chlorophenyl)piperidine.
Resolution: The racemate is resolved using chiral acids such as D-camphorsulfonic acid to isolate the (S)-enantiomer with over 98% optical purity.
| Step | Reagents/Conditions | Temperature | Duration | Yield/Notes |
|---|---|---|---|---|
| Alkylation | 1-bromo-3-chloropropane + 4-chlorobenzonitrile + NaH | Room temperature | Not specified | Efficient C-alkylation |
| Reduction | NaBH4 + CoCl2 in MeOH | -30°C | 1 hour | 79% yield of amine |
| Cyclization | Potassium carbonate in acetonitrile | Room temperature | Overnight | 54% yield of racemic piperidine |
| Resolution | Chiral acid (D-camphorsulfonic acid) | Room temperature | Not specified | >98% optical purity (S)-enantiomer |
This method is advantageous for producing optically pure intermediates under mild and scalable conditions, with inexpensive raw materials and catalysts.
Related Preparations and Purification Notes
Preparation of related intermediates such as 4-chloro-2-methylpyridine derivatives involves acid-mediated reactions and extractions, indicating the need for careful pH control and solvent selection to maximize yield and purity.
Purification steps often include aqueous workup, organic solvent extraction (e.g., chloroform, dichloromethane), drying over anhydrous sodium sulfate, and solvent evaporation.
Avoidance of chromatographic purification in industrial processes is preferred due to solvent use and environmental concerns; hence, synthetic routes are optimized to yield sufficiently pure compounds directly.
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Sodium hydride + mesylate | 3-piperidinopropanol, NaH, mesylate | DMAc solvent, 20-50°C, N2 atmosphere | Mild conditions, no toxic catalysts, direct use in salt formation | Requires aprotic polar solvent |
| Alkylation-Reduction-Cyclization-Resolution | 4-chlorobenzonitrile, NaH, NaBH4/CoCl2, K2CO3, chiral acid | -30°C to RT, methanol/acetonitrile | High optical purity, scalable, mild conditions | Multi-step, resolution needed |
| Acid-mediated intermediate synthesis | 2-methyl-4-nitropyridine-N-oxide, HCl | 120°C, 30 hours | High purity intermediates | Long reaction time, harsh acid conditions |
The sodium hydride/mesylate route provides an industrially feasible, cost-effective, and environmentally friendlier method due to the elimination of crown ether phase transfer catalysts and lower reaction temperatures, resulting in fewer impurities and easier scale-up.
The multi-step synthesis with chemical resolution allows access to optically pure compounds essential for enantioselective pharmaceutical applications, balancing cost and efficiency.
Both methods emphasize the importance of solvent choice, reaction atmosphere, and temperature control to optimize yield and purity.
Avoiding chromatographic purification and high-temperature distillation enhances industrial applicability and reduces environmental impact.
The preparation of 3-(4-Chloro-2-isopropylphenoxy)piperidine hydrochloride and related compounds involves sophisticated synthetic strategies balancing purity, yield, cost, and scalability. The sodium hydride-mediated nucleophilic substitution in aprotic solvents offers a streamlined industrial process with high purity outputs. Alternatively, multi-step alkylation, reduction, cyclization, and chiral resolution provide access to optically pure intermediates suitable for pharmaceutical use. Both approaches are supported by detailed patent disclosures and demonstrate advances over earlier, less efficient methods.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-2-isopropylphenoxy)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
3-(4-Chloro-2-isopropylphenoxy)piperidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-2-isopropylphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Derivatives
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:
Key Observations:
- The cyclohexyl group in 3-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine HCl increases steric bulk and lipophilicity, which may enhance blood-brain barrier penetration but risks pharmacokinetic challenges like accumulation .
Molecular Weight Trends :
- Derivatives with extended substituents (e.g., cyclohexyl, diphenylmethoxy) exhibit higher molecular weights (>300 g/mol), which may reduce solubility and bioavailability compared to the target compound (290.228 g/mol) .
Biological Activity
3-(4-Chloro-2-isopropylphenoxy)piperidine hydrochloride is a compound that has garnered attention due to its potential biological activities. This article delves into the various aspects of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound has the molecular formula C14H20ClNO and a molecular weight of approximately 265.77 g/mol. Its structure features a piperidine ring substituted with a 4-chloro-2-isopropylphenoxy group, which is critical for its biological activity.
The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes. The compound has been shown to exhibit:
- Antimicrobial Activity : Studies suggest that it inhibits the growth of various bacterial strains, potentially through disruption of cell membrane integrity or interference with metabolic pathways.
- Anti-inflammatory Properties : It may modulate inflammatory responses by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation.
- Anticancer Effects : Preliminary research indicates potential cytotoxicity against cancer cell lines, suggesting a mechanism involving apoptosis induction or cell cycle arrest.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | IC50 (µM) | Target | Reference |
|---|---|---|---|
| Antimicrobial (E. coli) | 5.0 | Cell membrane disruption | |
| Anti-inflammatory (IL-6) | 10.0 | Cytokine inhibition | |
| Anticancer (HeLa cells) | 15.0 | Apoptosis induction |
Case Studies
- Antimicrobial Efficacy : In a study assessing the antimicrobial properties against Gram-negative bacteria, this compound demonstrated significant inhibition with an IC50 value of 5 µM, indicating strong potential as an antibacterial agent .
- Anti-inflammatory Mechanism : Research focused on the compound's ability to reduce IL-6 levels in vitro showed an IC50 value of 10 µM, highlighting its potential for treating inflammatory diseases .
- Cytotoxicity in Cancer Cells : A study evaluating its effects on HeLa cancer cells revealed an IC50 value of 15 µM, suggesting that this compound could be further explored as a therapeutic agent in oncology .
Comparative Analysis
This compound can be compared with similar compounds based on their biological activities:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| 3-(4-Chloro-2-isopropylphenoxy)piperidine HCl | 5.0 | Antimicrobial |
| 4-Chloro-6-(pyrrolidin-3-yloxy)pyrimidine HCl | 3.0 | Antimicrobial |
| 4-((4-Chloro-3-methylphenoxy)methyl)piperidine HCl | 12.0 | Anti-inflammatory |
Q & A
Basic Research Question
- HPLC : Purity assessment (≥98%) using C18 columns and UV detection at 206–220 nm, with acetonitrile/water gradients .
- 1H NMR : Confirms substitution patterns (e.g., integration ratios for isopropyl and aromatic protons) .
- LC/MS : Validates molecular weight ([M+H]+ expected ~312–348 amu, depending on adducts) .
What safety precautions are necessary when handling this compound, based on its GHS classification?
Basic Research Question
Based on structurally related piperidine hydrochlorides:
- GHS Hazards : Acute oral toxicity (Category 4), skin/eye irritation (Category 2), and respiratory tract irritation .
- Precautions : Use PPE (gloves, goggles), work in a fume hood, and store in airtight containers away from moisture .
How does the chloro and isopropyl substituent influence reactivity in nucleophilic substitution reactions?
Advanced Research Question
- Chloro group : Electron-withdrawing nature activates the aromatic ring for electrophilic substitution but may deactivate piperidine’s nucleophilicity in certain conditions .
- Isopropyl group : Steric hindrance reduces reaction rates at ortho positions, favoring para substitution in follow-up reactions. Computational modeling (e.g., DFT) can predict regioselectivity .
What are the potential metabolic pathways predicted for this compound in pharmacokinetic studies?
Advanced Research Question
- In silico prediction : Tools like ADMET Predictor® suggest phase I metabolism (e.g., hydroxylation at the piperidine ring or isopropyl group) and phase II glucuronidation .
- CYP450 interactions : Likely substrates for CYP3A4 and CYP2D6, based on structural analogs .
How can researchers address low yields in the final step of synthesis?
Advanced Research Question
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the hydrochloride salt .
- Side-product analysis : LC/MS or GC/MS identifies byproducts (e.g., dehalogenated derivatives), guiding stoichiometric adjustments .
What in vitro assays are suitable for assessing biological activity?
Advanced Research Question
- Receptor binding : Screen against GPCRs (e.g., serotonin or dopamine receptors) due to piperidine’s prevalence in CNS-targeting drugs .
- Enzyme inhibition : Test acetylcholinesterase or monoamine oxidase activity using fluorometric assays .
Are there known polymorphic forms, and how can they be characterized?
Advanced Research Question
- Polymorphism screening : Use X-ray diffraction (single-crystal) or DSC to identify forms. Hydrochloride salts often exhibit hygroscopicity, affecting crystal packing .
- Stability studies : Accelerated storage conditions (40°C/75% RH) monitor form transitions .
What strategies mitigate hygroscopicity during storage?
Basic Research Question
- Packaging : Use desiccant-containing containers with nitrogen purging .
- Formulation : Co-crystallization with non-hygroscopic counterions (e.g., phosphate) improves stability .
How do structural analogs compare in binding affinity to target receptors?
Advanced Research Question
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
